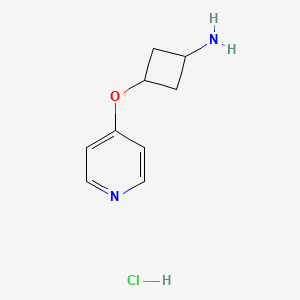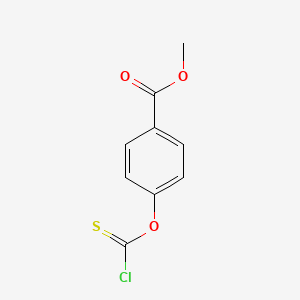
Methyl 4-((chlorocarbonothioyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((chlorocarbonothioyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonothioyl group attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorocarbonothioyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with chlorocarbonothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: 4-hydroxybenzoic acid and chlorocarbonothioyl chloride
Catalyst: A base such as triethylamine
Solvent: Anhydrous toluene
Temperature: 40-60°C
Reaction Time: Continuous flow for 1-2 hours
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((chlorocarbonothioyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzoates
Wissenschaftliche Forschungsanwendungen
Methyl 4-((chlorocarbonothioyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 4-((chlorocarbonothioyl)oxy)benzoate involves its reactive chlorocarbonothioyl group, which can undergo various chemical transformations. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom in the chlorocarbonothioyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation-Reduction Reactions: The sulfur atom in the chlorocarbonothioyl group can participate in redox reactions, forming sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((chlorocarbonothioyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the thioyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chlorocarbonothioyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in the synthesis of complex molecules make it a valuable compound in the field of organic chemistry.
Eigenschaften
Molekularformel |
C9H7ClO3S |
|---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
methyl 4-carbonochloridothioyloxybenzoate |
InChI |
InChI=1S/C9H7ClO3S/c1-12-8(11)6-2-4-7(5-3-6)13-9(10)14/h2-5H,1H3 |
InChI-Schlüssel |
WSPPYIBPTFTREQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



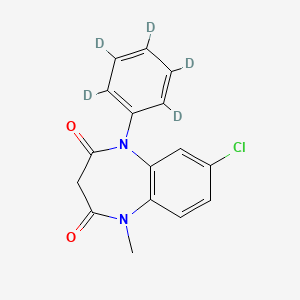
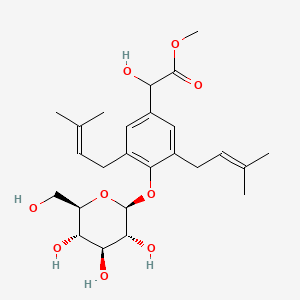

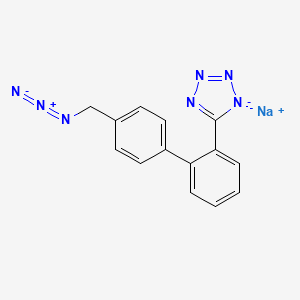
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
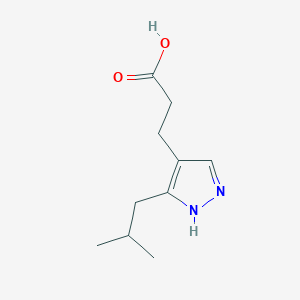
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

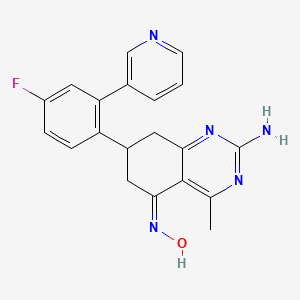
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

